

Mass Spectrometry of 2-Iodo-5-methylthiophene: A Technical Overview

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Compound of Interest

Compound Name: 2-Iodo-5-methylthiophene

Cat. No.: B099134

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This guide provides an in-depth analysis of the mass spectrometric behavior of **2-Iodo-5-methylthiophene**, a halogenated thiophene derivative. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular characterization. This document outlines the expected fragmentation patterns under electron ionization, provides a detailed experimental protocol for analysis, and visualizes key processes.

Molecular Properties and Ionization

2-Iodo-5-methylthiophene (C_5H_5IS) has a molecular weight of approximately 224.06 g/mol and an exact mass of 223.91567 Da.^{[1][2][3][4]} Due to its volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable analytical method.^{[1][5]}

Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte molecule by ejecting an electron, forming a radical cation ($M\dot{+}$).^{[5][6]} This process imparts significant internal energy, leading to extensive and reproducible fragmentation. While this can sometimes prevent the observation of a molecular ion for less stable compounds, substituted thiophenes are known to produce pronounced molecular ions.^{[6][7]} The resulting mass spectrum provides a characteristic "fingerprint" with valuable structural information derived from the fragmentation pattern.

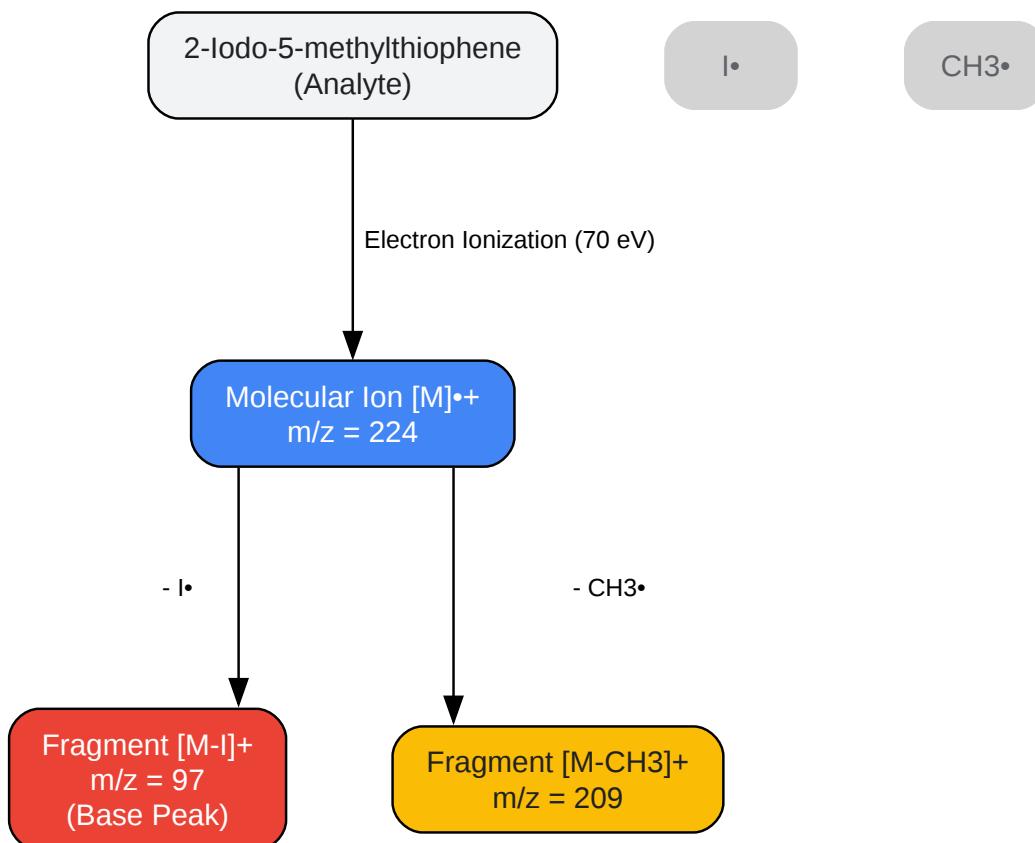
Proposed Fragmentation Pathway

Upon electron ionization, **2-Iodo-5-methylthiophene** is expected to undergo several key fragmentation reactions. The molecular ion ($[C_5H_5IS]^{•+}$) is readily observed at an m/z of 224.^[1] The most prominent fragmentation pathway involves the cleavage of the carbon-iodine bond, which is the weakest bond in the ionized molecule. This results in the loss of an iodine radical ($I^{•}$) to form the 5-methyl-2-thienyl cation, which is observed as the base peak in the spectrum.

Key Fragmentation Steps:

- Molecular Ion Formation: The initial event is the ionization of the molecule.
 - $C_5H_5IS + e^{-} \rightarrow [C_5H_5IS]^{•+} + 2e^{-}$ ($m/z = 224$)
- Loss of Iodine Radical: The molecular ion fragments by losing an iodine radical, yielding the highly stable 5-methyl-2-thienyl cation. This fragment is typically the most abundant ion (base peak).
 - $[C_5H_5IS]^{•+} \rightarrow [C_5H_5S]^{+} + I^{•}$ ($m/z = 97$)
- Loss of Methyl Radical: A less favorable fragmentation pathway is the loss of a methyl radical from the molecular ion.
 - $[C_5H_5IS]^{•+} \rightarrow [C_4H_2IS]^{+} + CH_3^{•}$ ($m/z = 209$)
- Thiophene Ring Fragmentation: Further fragmentation of the $[C_5H_5S]^{+}$ ion can occur, leading to smaller charged species, such as the cyclopropenyl cation or other sulfur-containing fragments.

The logical flow of the proposed primary fragmentation is visualized below.

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Caption: Proposed Electron Ionization fragmentation pathway for **2-Iodo-5-methylthiophene**.

Quantitative Data Summary

The expected primary ions for **2-Iodo-5-methylthiophene** in a 70 eV EI mass spectrum are summarized below. The relative abundance is based on data from the NIST Mass Spectrometry Data Center, which identifies m/z 97 as the most intense peak.[1]

m/z	Proposed Ion Formula	Identity	Relative Abundance (%)
224	$[\text{C}_5\text{H}_5\text{IS}]^{\bullet+}$	Molecular Ion ($\text{M}^{\bullet+}$)	High
209	$[\text{C}_4\text{H}_2\text{IS}]^+$	$[\text{M} - \text{CH}_3]^+$	Low to Moderate
97	$[\text{C}_5\text{H}_5\text{S}]^+$	$[\text{M} - \text{I}]^+$	100 (Base Peak)
53	$[\text{C}_4\text{H}_5]^+$	Fragment	High

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of **2-Iodo-5-methylthiophene** using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Objective: To obtain a mass spectrum of **2-Iodo-5-methylthiophene** for identification and structural characterization.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.
- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, 5% phenyl-methylpolysiloxane).

Reagents and Materials:

- **2-Iodo-5-methylthiophene** sample, 97% or higher purity.
- High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).

- Helium (Carrier Gas), 99.999% purity.

Procedure:

- Sample Preparation:

- Prepare a dilute solution of **2-Iodo-5-methylthiophene** at a concentration of approximately 100 µg/mL in the chosen solvent.
 - Vortex the solution to ensure homogeneity.

- GC-MS System Configuration:

- GC Parameters:

- Injector Temperature: 250 °C
 - Injection Volume: 1 µL
 - Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

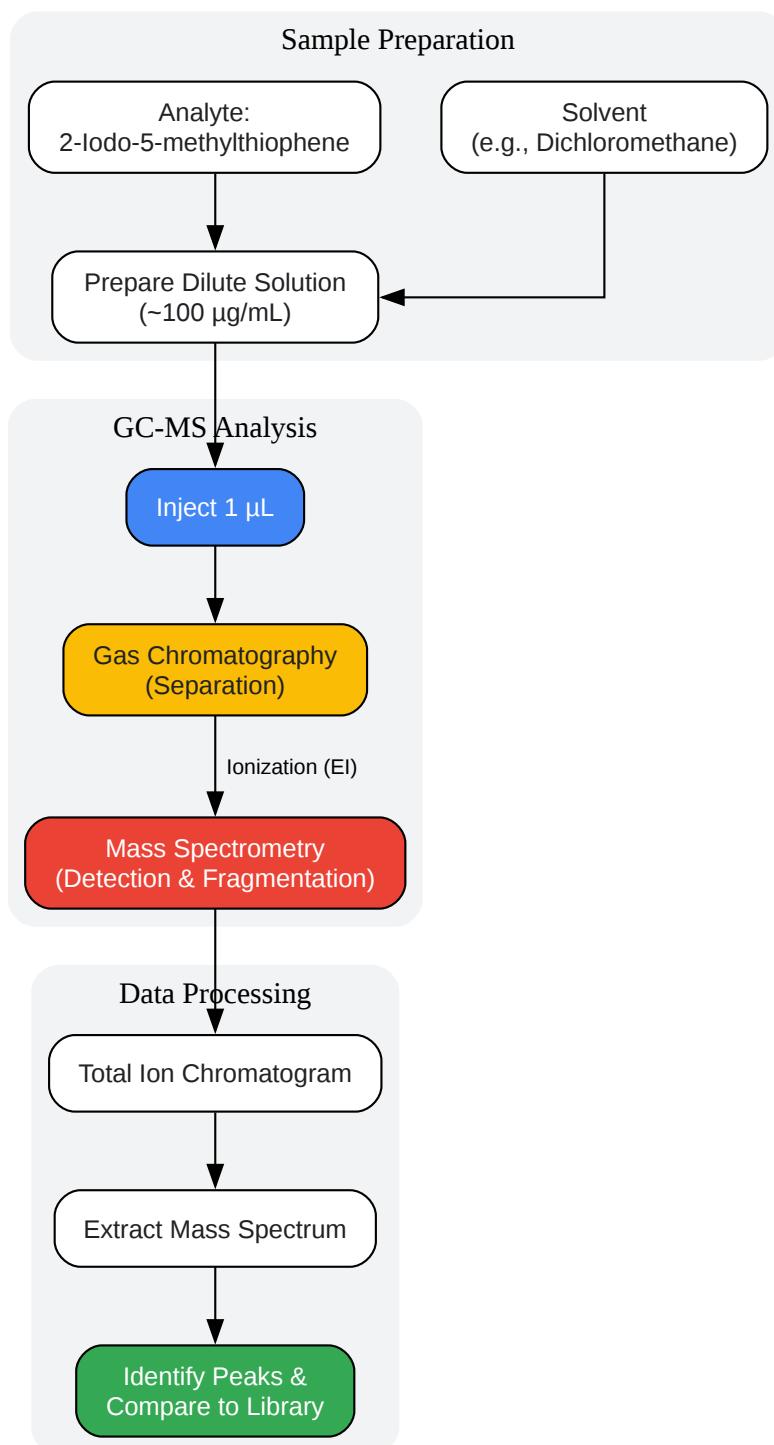
- Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
 - Final Hold: Hold at 280 °C for 5 minutes.

- MS Parameters:

- Ion Source: Electron Ionization (EI)
 - Ion Source Temperature: 230 °C
 - Electron Energy: 70 eV

- Mass Range: Scan from m/z 40 to 300.
- Scan Rate: 2 scans/second.
- Transfer Line Temperature: 280 °C.
- Data Acquisition:
 - Inject the prepared sample into the GC-MS system.
 - Start the data acquisition using the instrument control software.
 - Acquire a solvent blank run prior to the sample run to identify background interferences.
- Data Analysis:
 - Identify the chromatographic peak corresponding to **2-Iodo-5-methylthiophene**.
 - Extract the mass spectrum from the apex of this peak.
 - Subtract the background spectrum (from a nearby point on the baseline) to obtain a clean mass spectrum.
 - Identify the molecular ion and major fragment ions. Compare the obtained spectrum with library data (e.g., NIST) for confirmation.

The general workflow for this analytical process is illustrated in the diagram below.



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Caption: Standard experimental workflow for GC-MS analysis.

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